

Spectroscopic Profile of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-1H-imidazole-2-carboxylic acid

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Disclaimer: Experimental spectroscopic data for **1-Benzyl-1H-imidazole-2-carboxylic acid** (CAS No: 16042-26-5) is not readily available in public spectral databases. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of the compound based on established principles of NMR, IR, and MS, and by analogy with structurally related molecules. The experimental protocols described are generalized standard procedures.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the expected spectroscopic data for **1-Benzyl-1H-imidazole-2-carboxylic acid**. The information herein is crucial for the identification, characterization, and quality control of this heterocyclic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Benzyl-1H-imidazole-2-carboxylic acid**. These predictions are derived from the analysis of its constituent functional groups: a benzyl group, an imidazole ring, and a carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1-Benzyl-1H-imidazole-2-carboxylic acid** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	broad singlet	1H	-COOH
~7.5 - 7.6	doublet	1H	Imidazole H-5
~7.3 - 7.4	multiplet	5H	Phenyl H
~7.1 - 7.2	doublet	1H	Imidazole H-4
~5.6	singlet	2H	-CH ₂ - (benzyl)

Table 2: Predicted ¹³C NMR Data for **1-Benzyl-1H-imidazole-2-carboxylic acid** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160 - 165	-COOH
~140 - 145	Imidazole C-2
~135 - 137	Phenyl C (quaternary)
~128 - 129	Phenyl CH
~127 - 128	Phenyl CH
~126 - 127	Imidazole C-5
~120 - 122	Imidazole C-4
~50 - 52	-CH ₂ - (benzyl)

Rationale for Predictions: The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift, typically above 10 ppm. The protons of the imidazole ring will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylic acid group and the N-benzyl substituent. The benzylic methylene protons will appear as a characteristic singlet, and the phenyl protons will reside in their typical aromatic region. For the ¹³C NMR, the carboxyl carbon is expected to be the most downfield signal. The chemical shifts of the imidazole and phenyl carbons are predicted based on known substituent effects.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Benzyl-1H-imidazole-2-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~3100	Medium	C-H stretch (aromatic)
~2900	Medium	C-H stretch (aliphatic)
1700-1725	Strong	C=O stretch (carboxylic acid)
1600, 1495, 1450	Medium to weak	C=C stretch (aromatic rings)
~1200-1300	Strong	C-O stretch (carboxylic acid)
~920	Broad	O-H bend (out-of-plane)

Rationale for Predictions: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due to hydrogen bonding. A strong carbonyl (C=O) absorption is also a key feature. The presence of the imidazole and phenyl rings will give rise to characteristic aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Benzyl-1H-imidazole-2-carboxylic acid**

m/z	Proposed Fragment
202	[M] ⁺ (Molecular Ion)
157	[M - COOH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Rationale for Predictions: The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da). The benzyl group is expected to produce a prominent peak at m/z 91 due to the formation of the stable tropylium ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 . Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^1H NMR Acquisition: A standard proton experiment would be run with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment would be performed. Acquisition times will be longer than for ^1H NMR.

IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The spectrum can be obtained using a solid sample on an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

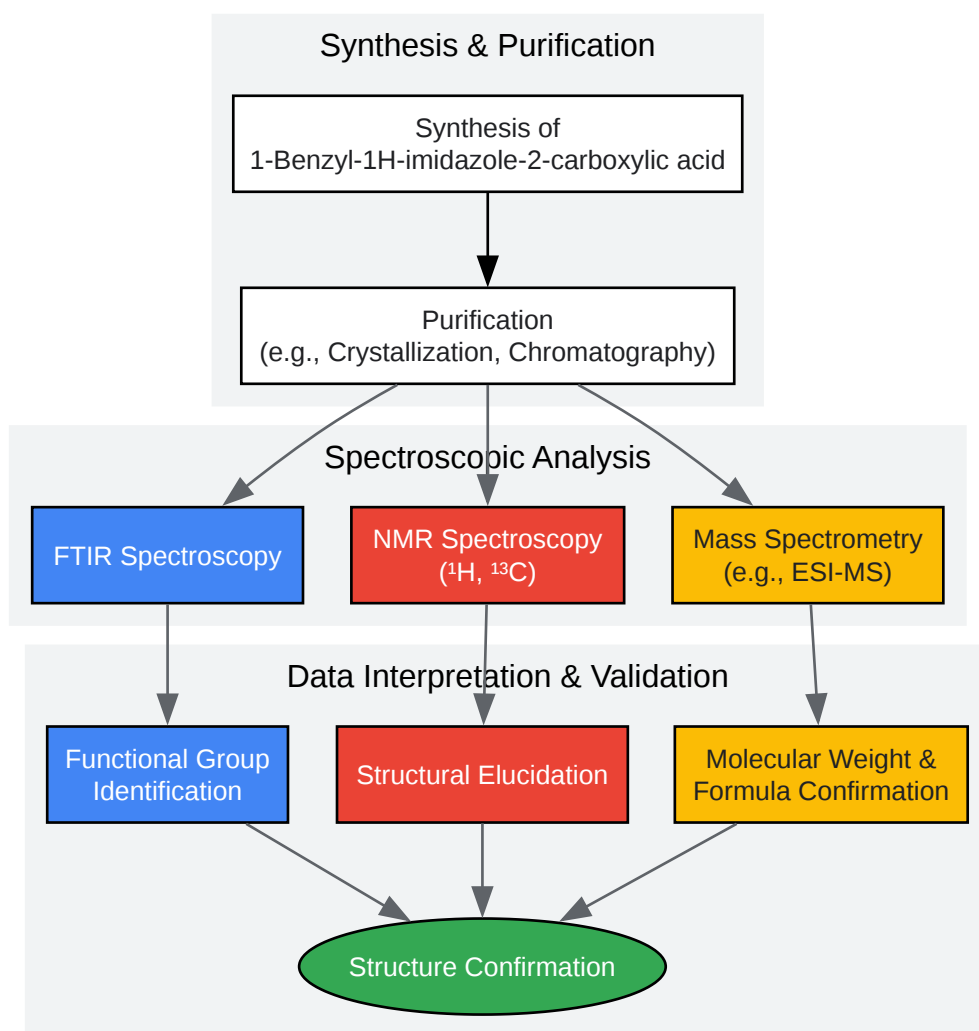
Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.
- Ionization: Electrospray ionization (ESI) would be a suitable method for this polar molecule.

- Acquisition: The mass spectrum would be acquired over a relevant m/z range (e.g., 50-300). High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like **1-Benzyl-1H-imidazole-2-carboxylic acid**.



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Workflow for Spectroscopic Characterization.

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